molecular formula C22H20BrClN2O3 B2884312 (2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327175-92-7

(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2884312
CAS No.: 1327175-92-7
M. Wt: 475.77
InChI Key: LOBICIRCBLTVGV-ROMGYVFFSA-N
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Description

This compound belongs to the chromene carboxamide family, characterized by a benzopyran core with an imino linkage and a carboxamide substituent. Key structural features include:

  • 6-Bromo substituent: Enhances electronic effects and steric bulk.
  • 4-Chloro-3-methylphenyl imino group: Introduces halogenated and alkyl hydrophobic interactions.

Properties

IUPAC Name

6-bromo-2-(4-chloro-3-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN2O3/c1-13-9-16(5-6-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBICIRCBLTVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a member of the chromone carboxamide class, known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

  • Bromo and chloro substituents : These halogen atoms can enhance lipophilicity and influence interactions with biological targets.
  • Imine linkage : This functional group can participate in various chemical reactions, potentially leading to biological activity.
  • Carboxamide group : Known for its role in hydrogen bonding, this group may enhance binding affinity to biological receptors.

Biological Activity Overview

Research indicates that chromone derivatives exhibit a range of biological activities, including:

  • Antioxidant properties : Compounds in this class have shown potential in scavenging free radicals.
  • Enzyme inhibition : Specific derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : Studies have shown that chromone derivatives can act as inhibitors of AChE and BChE. For example, related compounds exhibited IC50 values ranging from 5.4 μM to 30.1 μM against these enzymes, suggesting potential use in treating Alzheimer's disease .
  • Binding Affinity : The presence of halogenated groups may enhance the binding affinity of the compound to specific receptors or enzymes, facilitating its therapeutic effects.
  • Cellular Effects : In vitro studies are necessary to elucidate how this compound affects cellular processes, such as apoptosis or cell proliferation.

Case Studies

Several studies have investigated the biological activity of similar chromone derivatives:

StudyCompoundActivityIC50 Value
4-Oxo-4H-furo[2,3-h]chromeneAChE Inhibition10.4 μM
4-Chlorophenyl derivativeBChE Inhibition9.9 μM
Various chromone derivativesAntioxidant ActivityVaries

These studies suggest that modifications to the chromone structure can significantly impact biological activity.

Synthesis Approaches

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Functional Group Modifications : Utilizing techniques such as bromination or chlorination to introduce halogen atoms into the structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound is compared to three analogs (Table 1), focusing on structural differences and inferred physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₂H₂₀BrClN₂O₃* ~494.8 6-Br, 4-Cl-3-MePh imino, N-(THF-2-ylmethyl)
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide C₂₂H₁₅BrN₂O₃ 435.277 6-Br, 4-phenoxyPh imino, NH₂ carboxamide
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide C₂₂H₂₁ClN₂O₃S 428.9 6-Cl, 4-MeSPh imino, N-(THF-2-ylmethyl)
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide C₂₃H₂₅FN₄O₃S 480.5 Thiazinane core, 4-FPh carboxamide, morpholinyl-ethyl substituent

*Estimated based on substituent contributions.

Key Observations

Halogen Effects: The 6-bromo substituent in the target compound increases molecular weight and polarizability compared to the 6-chloro analog . Bromine’s larger size may enhance hydrophobic interactions but reduce metabolic stability.

Carboxamide Modifications :

  • The N-(tetrahydrofuran-2-ylmethyl) group in the target and improves solubility compared to the simpler NH₂ carboxamide in . The tetrahydrofuran moiety may also participate in hydrogen bonding with biological targets.
  • In , the morpholinyl-ethyl substituent introduces a tertiary amine, enhancing water solubility and basicity, whereas the target’s tetrahydrofuran is neutral.

The thiazinane core in diverges entirely from the chromene scaffold, emphasizing rigidity and conformational constraints.

Research Implications

  • Solubility & Bioavailability : The tetrahydrofuran group in the target and likely enhances aqueous solubility over , which lacks such modifications.
  • Target Binding: The 4-chloro-3-methylphenyl imino group in the target may improve selectivity for hydrophobic binding pockets compared to phenoxy or methylsulfanyl analogs .
  • Metabolic Stability : Bromine in the target could slow oxidative metabolism relative to chlorine in , but this requires experimental validation.

Q & A

Basic: How can researchers optimize the synthesis of this chromene derivative to improve yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature and Solvents: Use polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C to enhance imine formation while minimizing side reactions .
  • Catalysts: Employ Pd/C or Cu(I) catalysts for Suzuki coupling or Ullmann-type reactions to introduce bromo/chloro substituents efficiently .
  • Protecting Groups: Protect the tetrahydrofuran-2-ylmethyl amine group during coupling steps using Boc (tert-butoxycarbonyl) to prevent undesired interactions .
  • Purification: Utilize column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms Z-configuration (δ 7.2–8.5 ppm for imine protons) and chromene backbone integrity .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z ~530–550 for bromo/chloro substituents) .
  • X-ray Crystallography: Resolves stereochemistry and π-π stacking interactions in the solid state .

Basic: What methodologies are recommended for preliminary biological activity screening?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer: MTT assay against HeLa or MCF-7 cells (IC50 determination) .
    • Anti-inflammatory: COX-2 inhibition assay using ELISA .
  • Docking Studies: Use AutoDock Vina to predict binding affinity with targets like EGFR or NF-κB .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., bromo vs. chloro at position 6) using standardized assays .
  • Meta-Analysis: Pool data from orthogonal studies (e.g., enzymatic vs. cell-based assays) to identify confounding factors like solvent-dependent solubility .

Advanced: What strategies are effective in determining regioselectivity during functionalization?

Methodological Answer:

  • Computational Modeling: DFT calculations (Gaussian 16) predict electron density distribution, guiding bromination at electron-rich chromene positions .
  • Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate specific sites, enabling controlled substitution .

Advanced: How can computational tools predict metabolic stability and off-target interactions?

Methodological Answer:

  • ADMET Prediction: SwissADME or admetSAR evaluates logP, CYP450 inhibition, and BBB permeability .
  • PASS Algorithm: Predicts biological activity spectra (e.g., kinase inhibition) based on structural fingerprints .

Advanced: What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) with HPLC monitoring for degradation products .
  • Thermal Analysis: TGA/DSC identifies decomposition temperatures (>200°C typical for chromenes) .

Advanced: How do researchers study enzyme interaction mechanisms?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) with immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) for enzyme-ligand interactions .

Advanced: How does the Z-configuration influence biological activity and photostability?

Methodological Answer:

  • Comparative Studies: Synthesize E/Z isomers and compare via UV-Vis (λmax shifts) and bioassays .
  • Photodegradation Assays: Expose to UV light (365 nm) and track isomerization via HPLC .

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